4-Benzyloxazolidine-2,5-dione, with the chemical formula and CAS number 583-47-1, belongs to the class of oxazolidinones. These compounds are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of a benzyl group at the 4-position of the oxazolidine ring distinguishes this compound from other related structures. It is often used as a building block in organic synthesis and has potential pharmaceutical applications due to its biological activity .
The synthesis of 4-Benzyloxazolidine-2,5-dione can be achieved through several methods:
The molecular structure of 4-Benzyloxazolidine-2,5-dione features a five-membered oxazolidine ring with a carbonyl group at the 2 and 5 positions. The benzyl group attached to the nitrogen atom contributes to its unique properties. Key structural data include:
4-Benzyloxazolidine-2,5-dione is involved in various chemical reactions:
The mechanism of action for 4-Benzyloxazolidine-2,5-dione involves its interaction with biological targets. It is believed to inhibit protein synthesis by binding to the ribosomal 50S subunit, which prevents the formation of a functional 70S initiation complex necessary for translation in bacterial systems. This action suggests potential antimicrobial properties.
4-Benzyloxazolidine-2,5-dione has diverse applications across various fields:
4-Benzyloxazolidine-2,5-dione (Phe-NCA) is classically synthesized via the Leuchs method, involving cyclization of N-alkoxycarbonyl amino acid halogenides. Hermann Leuchs’ pioneering work demonstrated that benzyl-protected phenylalanine derivatives undergo intramolecular cyclization at elevated temperatures (50–70°C) under vacuum to form the oxazolidine dione core [4] [9]. The reaction proceeds through a halogenated intermediate, where phosphorus-based reagents (PX₃, X = Cl or Br) facilitate ring closure. Key mechanistic studies using density functional theory (DFT) reveal that Pathway 2 (SN₂ substitution) is energetically favored over Pathway 1 (direct decarboxylation), with Gibbs free energy barriers of 22.0 kcal/mol for alanine-derived NCAs [9].
Halogenating agents critically influence efficiency:
Table 1: Comparison of Halogenating Agents in Leuchs Cyclization
Reagent | Temperature Range | Reaction Time | Yield | Key Impurities |
---|---|---|---|---|
PBr₃ | <25°C | 2–4 h | 80–85% | Alkyl bromides |
PCl₅ | 40–60°C | 6–8 h | 65–70% | Phosphorus oxychlorides |
SOCl₂ | 50–70°C | 4–6 h | 60–75% | HCl, Sulfur oxides |
Purification challenges arise from acidic impurities (e.g., HCl), necessitating cold aqueous washes (0°C) with sodium bicarbonate to preserve monomer integrity [4].
The Fuchs-Farthing method offers a streamlined alternative to Leuchs cyclization, directly activating unprotected amino acids with phosgene equivalents. Phenylalanine reacts with triphosgene (a solid, safer phosgene surrogate) in anhydrous solvents like tetrahydrofuran (THF) or 1,4-dioxane, forming 4-benzyloxazolidine-2,5-dione in a single step [2] [4]. The reaction mechanism involves:
Solvent optimization is critical: Binary mixtures (THF/CH₂Cl₂, 1:1 v/v) reduce HCl solubility, suppressing side reactions like α-isocyanate acid chloride formation [4]. Scavengers (e.g., pinene or epoxides) further neutralize HCl, improving yields to >90% [2] [4].
Table 2: Solvent Systems for NCA Synthesis via Fuchs-Farthing
Solvent System | HCl Solubility | Reaction By-products | Phe-NCA Yield |
---|---|---|---|
THF | High | Significant | 60–70% |
THF/CH₂Cl₂ (1:1) | Low | Minimal | 85–92% |
Ethyl acetate | Moderate | Moderate | 70–75% |
Post-synthesis, NCAs are isolated via precipitation in cold alkanes and stored under inert conditions due to moisture sensitivity [3].
The chiral center at C4 in 4-benzyloxazolidine-2,5-dione necessitates asymmetric strategies for enantiopure production. Two approaches dominate:
Chiral Pool Utilization:L-Phenylalanine serves as the feedstock for (R)-4-benzyloxazolidine-2,5-dione (CAS 37498-95-6). Stereochemistry is retained during NCA formation if racemization suppressants (e.g., N-ethylmorpholine) are added during Fuchs-Farthing synthesis [9]. DFT studies confirm that bulky α-substituents (e.g., benzyl in phenylalanine) raise racemization barriers to 28.6 kcal/mol, compared to 24.6 kcal/mol for alanine-derived NCAs [9].
Diastereoselective Cycloadditions:Reactions between imines and Leuchs’ anhydrides yield imidazolidin-4-ones with defined stereocenters. For example, Phe-NCA reacts with aryl imines in acetonitrile, producing separable trans/cis diastereomers (dr 3:1 to 5:1) after base-catalyzed ring closure [6]. Enantiomeric excess (ee) >95% is achievable via chiral auxiliaries (e.g., tert-butanesulfinamide) [6].
Table 3: Enantioselective Synthesis Routes
Method | Chiral Source | Conditions | ee | Application |
---|---|---|---|---|
Fuchs-Farthing | L-Phenylalanine | THF/CH₂Cl₂, triphosgene | >98% | Peptide polymerization |
Imine Cycloaddition | tert-Butanesulfinamide | MeCN, 25°C, 12 h | 95–97% | Pharmacophores |
Continuous flow reactors address batch limitations in NCA synthesis (e.g., exothermicity, phosgene handling). Key patents (WO-2021033504-A1, WO-2021033505-A1) detail systems where:
Advantages over batch processes:
Table 4: Flow vs. Batch Production Parameters
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Temperature Control | ±5°C | ±0.5°C |
Reaction Time | 2–4 h | 3–5 min |
Throughput | 5–10 g/h | 50–100 g/h |
ee Retention | 90–95% | 98–99% |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0